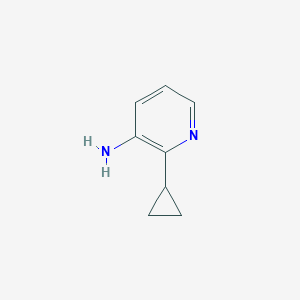

2-Cyclopropylpyridin-3-amine

Descripción

Contextualization of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, a field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements. numberanalytics.com These compounds are of immense importance due to their presence in a vast array of biologically active molecules, including many pharmaceuticals, agrochemicals, and natural products. numberanalytics.comresearchgate.net The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, imparts unique electronic properties to the molecules it is a part of. numberanalytics.com This makes pyridine derivatives versatile building blocks in the synthesis of complex organic molecules and functional materials. numberanalytics.com

The development of new methods for synthesizing pyridine derivatives is an active area of research, with a focus on creating more efficient and sustainable processes. numberanalytics.combohrium.com Modern techniques, such as multi-component reactions and transition metal-catalyzed cross-coupling reactions, have significantly expanded the toolkit available to chemists for constructing these valuable molecules. bohrium.comevitachem.com

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbon ring, is another structural motif that has garnered significant attention in medicinal chemistry and materials science. iris-biotech.deresearchgate.net Its small size and inherent ring strain give it unique chemical and physical properties. hyphadiscovery.comacs.org When incorporated into a larger molecule, a cyclopropyl group can introduce conformational rigidity, which can be advantageous in drug design by helping to lock a molecule into a specific shape that is optimal for binding to a biological target. iris-biotech.dersc.org

Furthermore, the cyclopropyl group can influence a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats and oils), and electronic properties. iris-biotech.dehyphadiscovery.com For example, replacing a more flexible alkyl group with a cyclopropyl group can sometimes lead to compounds with improved potency and reduced off-target effects. researchgate.netacs.org The unique electronic nature of the cyclopropyl ring, with its enhanced π-character, also allows it to participate in various chemical interactions. acs.orgrsc.org

Overview of Pyridin-3-amine Architectures in Research

Within the broader class of pyridine derivatives, pyridin-3-amine and its related structures are of particular interest to researchers. The amino group at the 3-position of the pyridine ring provides a key point for further chemical modification, allowing for the construction of more complex molecules. nih.gov This "handle" can be used to attach other chemical groups through a variety of reactions, making pyridin-3-amine a valuable starting material in organic synthesis.

The combination of the pyridine ring and the 3-amino group creates a scaffold that is found in a number of biologically active compounds. researchgate.net Researchers have explored the use of pyridin-3-amine derivatives in the development of new pharmaceuticals, with some showing promise as inhibitors of enzymes involved in disease processes. researchgate.netresearchgate.net

Chemical and Physical Properties of 2-Cyclopropylpyridin-3-amine

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | uni.lu |

| Molecular Weight | 134.18 g/mol | smolecule.com |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 1159821-66-5 | sigmaaldrich.com |

| Physical Form | Solid or semi-solid | sigmaaldrich.com |

| InChI Key | NGRGXPFVMHVYBT-UHFFFAOYSA-N | uni.lu |

Synthesis and Reactivity

The synthesis of this compound and related compounds can be achieved through various synthetic routes. One common approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the bond between the cyclopropyl group and the pyridine ring. smolecule.com Another method is the Sandmeyer reaction, which can be used to introduce a bromine atom onto the pyridine ring, which can then be further modified. nih.gov

The amino group on the pyridine ring is a key functional group that dictates the reactivity of this compound. It can participate in a variety of chemical reactions, including:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. smolecule.com

Acylation: Reaction with acid chlorides or anhydrides to form amides. smolecule.com

Nucleophilic Substitution: The nitrogen atom of the amino group can act as a nucleophile, attacking electron-deficient centers. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclopropylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRGXPFVMHVYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417519-28-8 | |

| Record name | 2-cyclopropylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropylpyridin 3 Amine and Its Core Scaffolds

Retrosynthetic Disconnections and Precursor Identification for 2-Cyclopropylpyridin-3-amine

Retrosynthetic analysis of this compound suggests two primary disconnection points, leading to logical precursor molecules. The first approach involves disconnecting the carbon-nitrogen (C-N) bond, which points to a 2-cyclopropyl-3-halopyridine and an ammonia equivalent as starting materials. The second key strategy is to disconnect the carbon-carbon (C-C) bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) group. This identifies a 2-halo-3-aminopyridine and a cyclopropylating agent, such as cyclopropylboronic acid, as the key precursors. A third, less direct route involves functional group interconversion on a pre-existing 2-cyclopropylpyridine (B3349194) scaffold, for instance, by reducing a nitro group at the 3-position.

These disconnections form the basis for the synthetic strategies discussed in the following sections, highlighting the versatility of modern organic chemistry in constructing such substituted heterocyclic systems.

Direct Introduction of the Cyclopropyl Group on Pyridine Systems

Building the 2-cyclopropylpyridine core is a critical step that often relies on powerful cross-coupling reactions. These methods create a robust carbon-carbon bond between the heterocyclic ring and the cyclopropyl moiety.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most effective and widely used methods for forging C-C and C-N bonds, offering high yields and broad functional group tolerance.

Suzuki-Miyaura Coupling for Cyclopropyl-Pyridine Formation

The Suzuki-Miyaura coupling is a premier method for forming the C-C bond between the pyridine ring and the cyclopropyl group. This reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid or its derivative in the presence of a palladium catalyst and a base. Suitable conditions have been developed for the cross-coupling of potassium cyclopropyltrifluoroborate with various heteroaryl chlorides, achieving moderate to excellent yields. nih.gov The choice of catalyst, ligand, and base is crucial for the reaction's success, particularly with electron-deficient heteroaromatics like pyridine. nih.govclaremont.edu

| Entry | Halopyridine | Cyclopropyl Source | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Chloropyridine (B119429) | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | Good |

| 2 | 2-Bromopyridine | Cyclopropylboronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Modest-Good |

| 3 | 2-Iodopyridine | Cyclopropylboronic Acid Pinacol Ester | Pd(PPh₃)₄ | K₂CO₃ | DME | High |

This table presents representative conditions for Suzuki-Miyaura coupling to form a cyclopropyl-pyridine bond, based on established methodologies for similar substrates. nih.govnih.gov

Palladium-Catalyzed Amination Protocols for Pyridine Derivatives

Once the 2-cyclopropylpyridine scaffold is in place (e.g., as 2-cyclopropyl-3-halopyridine), the amino group can be introduced via palladium-catalyzed amination, such as the Buchwald-Hartwig reaction. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. While highly effective, amination of 2-halopyridines can sometimes be challenging compared to other heteroaryl systems. nih.govresearchgate.net The reaction conditions must be carefully optimized to achieve high yields. nih.govclockss.org

| Entry | Substrate | Amine Source | Catalyst / Ligand | Base | Solvent |

| 1 | 2-Cyclopropyl-3-bromopyridine | NH₃ (or equivalent) | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane |

| 2 | 2-Cyclopropyl-3-chloropyridine | Benzophenone Imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene |

| 3 | 2-Cyclopropyl-3-iodopyridine | LiN(SiMe₃)₂ | Pd(OAc)₂ / RuPhos | LiN(SiMe₃)₂ | THF |

This table illustrates typical conditions for the palladium-catalyzed amination of a pre-formed 2-cyclopropyl-halopyridine. clockss.orgsemanticscholar.org

Copper-Mediated Amination Methodologies (e.g., Ullmann-Goldberg Type Reactions)

As an alternative to palladium-based methods, copper-catalyzed C-N cross-coupling reactions, known as Ullmann-Goldberg or Ullmann-type reactions, can be employed. researchgate.netwikipedia.org These reactions are among the oldest transition-metal-mediated organic transformations. nih.gov Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have been developed that utilize catalytic amounts of a copper salt, often in the presence of a ligand, under significantly milder conditions. nih.govacs.org

The Ullmann-Goldberg reaction can be a cost-effective alternative to palladium-catalyzed amination for synthesizing this compound from a 2-cyclopropyl-3-halopyridine precursor. wikipedia.org The reaction typically involves heating the aryl halide with an amine source in the presence of a copper(I) catalyst and a base. wikipedia.orgnih.gov

| Entry | Substrate | Amine Source | Copper Source | Ligand | Base | Temperature (°C) |

| 1 | 2-Cyclopropyl-3-iodopyridine | NH₃ (or equivalent) | CuI | 1,10-Phenanthroline | K₂CO₃ | 100-150 |

| 2 | 2-Cyclopropyl-3-bromopyridine | Acetamide | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | 80-120 |

| 3 | 2-Cyclopropyl-3-iodopyridine | Aqueous Ammonia | CuO | Oxalyl dihydrazide | K₂CO₃ | 60-100 |

This table shows representative conditions for the copper-mediated Ullmann-Goldberg amination reaction. nih.govnih.gov

Functional Group Interconversions Leading to the this compound Amine Moiety

An alternative synthetic route involves the installation of the amine functionality through the transformation of another functional group already present on the 2-cyclopropylpyridine ring. This approach avoids direct C-N coupling reactions. One of the most common methods is the reduction of a nitro group. For instance, the synthesis of the related isomer 6-cyclopropylpyridin-3-amine has been achieved by the catalytic hydrogenation of 2-cyclopropyl-5-nitropyridine using palladium on carbon (Pd/C). chemicalbook.com This strategy can be directly applied to the synthesis of this compound from 2-cyclopropyl-3-nitropyridine.

Other potential functional group interconversions include the Hofmann rearrangement of a carboxamide (2-cyclopropylnicotinamide) or the Curtius rearrangement of an acyl azide (B81097) derived from the corresponding carboxylic acid (2-cyclopropylnicotinic acid). orgsyn.org These classic reactions provide reliable pathways to primary amines.

| Transformation | Starting Material | Key Reagents | Product |

| Nitro Reduction | 2-Cyclopropyl-3-nitropyridine | H₂, Pd/C or SnCl₂, HCl | This compound |

| Hofmann Rearrangement | 2-Cyclopropylnicotinamide | Br₂, NaOH | This compound |

| Curtius Rearrangement | 2-Cyclopropylnicotinoyl azide | Heat (Δ), then H₂O | This compound |

This table summarizes key functional group interconversion strategies to generate the 3-amino moiety on a 2-cyclopropylpyridine core. chemicalbook.comsolubilityofthings.com

Nitro Group Reduction Pathways to Aminopyridines

The reduction of a nitro group is a fundamental and widely used method for the preparation of aromatic amines, including aminopyridines. google.comgoogle.com This pathway involves the synthesis of a nitropyridine precursor, such as 2-cyclopropyl-3-nitropyridine, followed by reduction to the corresponding 3-amino derivative. The generally accepted mechanism for this transformation involves the stepwise reduction of the nitro group to nitroso and hydroxylamine intermediates, which are then further reduced to the final amine. google.comgoogle.com

Several reagents and conditions are effective for this transformation, each with distinct advantages. Catalytic hydrogenation is a common industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org This method is often highly efficient but may also reduce other susceptible functional groups within the molecule.

Alternatively, metal-based reductions in acidic media provide a milder and often more chemoselective option. commonorganicchemistry.com Reagent systems such as iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), and tin(II) chloride (SnCl₂) are frequently used. commonorganicchemistry.com These methods are valuable when other reducible groups, which would not be stable under hydrogenation conditions, are present. A specific, analogous synthesis reported in the literature involves the preparation of 6-cyclopropylpyridin-3-amine from its precursor, 2-cyclopropyl-5-nitropyridine. chemicalbook.com The reaction was carried out using a 10% palladium/carbon catalyst in ethanol under a hydrogen atmosphere, affording the desired amine product. chemicalbook.com

| Method | Reagents/Catalyst | General Conditions | Key Characteristics |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Raney Nickel, PtO₂ | Ambient or elevated pressure/temperature | High efficiency; can reduce other functional groups (alkenes, alkynes). commonorganicchemistry.comwikipedia.org |

| Metal/Acid Reduction | Fe/AcOH, Zn/AcOH, SnCl₂ | Acidic medium, often heated | Good chemoselectivity; tolerates many functional groups. commonorganicchemistry.com |

| Sulfide Reduction | Na₂S, (NH₄)₂S | Aqueous or alcoholic solution | Can selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Halogen-Amine Exchange and Substitution Reactions

Another primary route to aminopyridines involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyridine ring. Pyridines are electron-deficient heterocycles, which makes them susceptible to nucleophilic attack, particularly when the halogen is located at the 2- or 4-positions relative to the ring nitrogen. The synthesis of this compound via this method would require a suitable precursor like 3-bromo-2-cyclopropylpyridine or 3-chloro-2-cyclopropylpyridine.

The direct displacement of a halogen with an amine source, such as ammonia or a protected amine equivalent, can be challenging and often requires harsh conditions. However, modern cross-coupling reactions have greatly expanded the scope and efficiency of this transformation. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine ligand, is a powerful method for forming C-N bonds and can be applied to heteroaromatic halides. Similarly, Ullmann-type couplings, which traditionally use a copper catalyst, are also employed for the amination of aryl halides.

| Reaction Type | Typical Catalysts/Reagents | Amine Source | General Characteristics |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalysts (e.g., Pd₂(dba)₃), phosphine ligands (e.g., Xantphos, BINAP) | Primary/secondary amines, ammonia surrogates | Broad substrate scope, mild conditions, high functional group tolerance. mdpi.com |

| Ullmann Condensation | Copper salts (e.g., CuI, Cu₂O) | Ammonia, primary amines | Often requires higher temperatures; classic method for C-N bond formation. smolecule.com |

| Direct Nucleophilic Substitution (SNAr) | None (or base-catalyzed) | Ammonia, amines | Generally requires a highly activated substrate (e.g., nitro-substituted) or harsh conditions. |

Cyanation Followed by Amine Derivatization

A two-step approach involving the introduction of a cyano (nitrile) group and its subsequent reduction offers an indirect route to aminopyridine derivatives. This method typically begins with a halopyridine, which can be converted to a cyanopyridine through reactions like the Rosenmund-von Braun reaction using copper(I) cyanide (CuCN).

Once the cyanopyridine is formed, the nitrile group can be reduced to a primary amine. This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with a Raney nickel catalyst. It is important to note that this sequence converts a halogen to an aminomethyl group (-CH₂NH₂), not directly to an amino group (-NH₂). Therefore, to synthesize this compound itself, this method is not directly applicable. However, it is a viable pathway for producing related compounds such as 3-(aminomethyl)-2-cyclopropylpyridine, which may serve as a valuable intermediate in other synthetic contexts.

De Novo Heterocyclic Ring Synthesis Approaches for this compound

Instead of modifying a pre-formed pyridine, de novo synthesis involves constructing the heterocyclic ring from acyclic precursors. This approach offers significant flexibility in introducing various substituents with precise regiochemical control, as the final substitution pattern is determined by the choice of starting materials.

While numerous methods exist for pyridine synthesis (e.g., Hantzsch, Bohlmann-Rahtz, Kröhnke syntheses), their application to a specific, unsymmetrically substituted target like this compound requires carefully designed precursors. For instance, a plausible strategy could involve the condensation of an enamine derived from a cyclopropyl ketone with a 1,3-dicarbonyl compound equivalent and an ammonia source.

More recent methodologies provide advanced solutions. For example, palladium-catalyzed cyclization reactions have been developed for the synthesis of highly substituted pyridines. One such approach involves the anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, which, after further steps, can yield polysubstituted 3-hydroxypyridines. mdpi.com Adapting such modern methods could provide a convergent and regioselective route to the 2-cyclopropyl-3-aminopyridine scaffold.

Considerations for Regioselective Synthesis of this compound

Achieving the correct 2,3-substitution pattern is the principal challenge in synthesizing this compound.

In Functional Group Interconversion Routes: The regioselectivity is entirely dependent on the synthesis of the initial substituted pyridine precursor (e.g., 2-cyclopropyl-3-nitropyridine or 3-bromo-2-cyclopropylpyridine). The synthesis of this precursor must be designed to install the cyclopropyl and the second functional group at the correct positions. Electrophilic substitution on a pyridine ring is often difficult and typically directs incoming groups to the 3-position, but the directing effects of pre-existing substituents must be considered.

In De Novo Synthesis: Regioselectivity is inherently controlled by the constitution of the acyclic fragments. The specific choice of the ketone, aldehyde, and nitrogen source in a condensation reaction dictates where each substituent will be located on the final pyridine ring. This approach, while often more synthetically demanding, provides the most unambiguous control over isomer formation. Recent strategies involving ring-opening and closing of pyridines via Zincke imine intermediates have also emerged as a powerful tool for achieving regioselective functionalization at the 3-position. nih.govchemrxiv.org

Comparative Analysis of Synthetic Efficiency and Yields for this compound Analogues

The reduction of a nitropyridine is often conceptually simple but can be hampered by low yields in the initial nitration step or in the reduction itself. The reported synthesis of the analogous 6-cyclopropylpyridin-3-amine via nitro group reduction resulted in a modest 12% yield after purification. chemicalbook.com

| Synthetic Route | Pros | Cons | Reported Yields (for Analogues) |

|---|---|---|---|

| Nitro Group Reduction | Readily available reagents; well-established chemistry. | Nitration can be low-yielding and produce isomers; reduction may require specific catalysts. | 12% for 6-cyclopropylpyridin-3-amine. chemicalbook.com |

| Halogen-Amine Exchange | High-yielding C-N coupling reactions available; good functional group tolerance with modern catalysts. | Requires synthesis of a specific halopyridine precursor; substitution at the 3-position can be challenging. | 27-82% for the final amination step in related systems. mdpi.com |

| De Novo Ring Synthesis | Excellent control over regiochemistry; access to complex substitution patterns. | Often multi-step; may have low overall yields; requires development of specific precursors. | Highly variable depending on the specific pathway. |

Chemical Reactivity and Transformation Studies of 2 Cyclopropylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen in 2-Cyclopropylpyridin-3-amine

The nitrogen atom within the pyridine ring is a site of significant chemical activity, primarily characterized by its basicity and susceptibility to oxidation.

The pyridine nitrogen in this compound possesses a lone pair of electrons in an sp² hybridized orbital, which is available for bonding with protons or Lewis acids. uoanbar.edu.iq This makes the compound a base. However, compared to aliphatic amines where the nitrogen lone pair occupies an sp³ orbital, the greater s-character of the sp² orbital in pyridine holds the electrons more tightly to the nucleus. libretexts.org This results in lower basicity for the pyridine nitrogen compared to typical alkylamines. libretexts.orguoanbar.edu.iq

The basicity of the pyridine nitrogen is also influenced by the electronic effects of the substituents on the ring. The amine group at the C3 position and the cyclopropyl (B3062369) group at the C2 position both act as electron-donating groups, which can increase the electron density on the ring and, consequently, the basicity of the pyridine nitrogen.

Table 1: Basicity Comparison of Nitrogen-Containing Compounds

| Compound | Nitrogen Hybridization | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|---|

| Alkylamines | sp³ | ~10-11 | Stronger |

| Pyridine | sp² | ~5.25 | Weaker |

This interactive table provides a general comparison of basicity based on the hybridization of the nitrogen atom. libretexts.org

The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide. This transformation is a common reaction for pyridines and other tertiary amines. youtube.com The oxidation is typically achieved using various oxidizing agents, with hydrogen peroxide and peroxyacids being the most common. nih.govthieme-connect.de

The reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic oxygen source. youtube.com The resulting N-oxide functionality introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the pyridine ring. Pyridine N-oxides are synthetically valuable intermediates and can exhibit different reactivity patterns compared to the parent pyridine. youtube.comasianpubs.org

Table 2: Common Reagents for N-Oxidation of Pyridines

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst or in acidic media. nih.gov | An environmentally acceptable oxidant. asianpubs.org |

| Peroxyacids (e.g., m-CPBA) | Aprotic solvents like CH₂Cl₂. thieme-connect.de | Highly effective but may react with other functional groups. nih.gov |

This interactive table summarizes common reagents used for the N-oxidation of tertiary amines and pyridines.

Reactivity of the Amine Group in this compound

The primary amine group (-NH₂) at the C3 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org This makes it the primary site for reactions such as alkylation, acylation, and various nucleophilic substitution and addition processes.

The amine group of this compound can undergo N-alkylation when treated with alkyl halides. In this reaction, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to displace the halide leaving group. youtube.commasterorganicchemistry.com

A significant challenge in the alkylation of primary amines is controlling the degree of substitution. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Consequently, the reaction can proceed further, leading to the formation of a tertiary amine and, ultimately, a quaternary ammonium (B1175870) salt, resulting in a mixture of products. masterorganicchemistry.comyoutube.com Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Table 3: Products of Amine Alkylation

| Reaction Stage | Reactant | Product |

|---|---|---|

| Mono-alkylation | Primary Amine + R-X | Secondary Amine |

| Di-alkylation | Secondary Amine + R-X | Tertiary Amine |

This interactive table illustrates the potential for over-alkylation when reacting a primary amine with an alkylating agent (R-X). masterorganicchemistry.comyoutube.com

The primary amine in this compound reacts readily with acylating agents, such as acid chlorides or acid anhydrides, to form stable amide derivatives. This reaction is a robust and widely used method for forming carbon-nitrogen bonds. organic-chemistry.org

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. khanacademy.org This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride). fishersci.co.uk The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. fishersci.co.uk

Table 4: Common Acylating Agents for Amide Synthesis

| Acylating Agent | Leaving Group | Byproduct |

|---|---|---|

| Acyl Chloride (RCOCl) | Cl⁻ | HCl |

| Acid Anhydride ((RCO)₂O) | RCOO⁻ | RCOOH |

This interactive table lists common reagents for the acylation of amines, a key step in forming amides. fishersci.co.ukyoutube.com

As a potent nucleophile, the amine group is central to the participation of this compound in various nucleophilic substitution and addition reactions. libretexts.orgyoutube.com

In nucleophilic aromatic substitution (SₙAr), the amine can act as a nucleophile to displace a suitable leaving group from an activated aromatic or heteroaromatic ring. nih.gov The success of this reaction depends on the presence of strong electron-withdrawing groups on the electrophilic partner. youtube.com

The amine group can also participate in nucleophilic addition reactions with carbonyl compounds. For instance, it can react with aldehydes and ketones to form an intermediate carbinolamine, which can then dehydrate to form an imine (Schiff base). This reactivity is fundamental in the construction of more complex molecular architectures.

Furthermore, the amine can engage in Michael additions, a type of conjugate addition, where it adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming new carbon-nitrogen bonds.

Diazotization and Sandmeyer-Type Transformations on Pyridine Amines

The primary amino group at the C3 position of this compound allows for its conversion into a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations. This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

The resulting pyridin-3-diazonium salt is often unstable but can be immediately used in subsequent reactions. One of the most important applications of diazonium salts is the Sandmeyer reaction, which involves the copper(I)-catalyzed replacement of the diazonium group with various nucleophiles. wikipedia.orgnih.gov This provides a powerful method for introducing substituents onto the pyridine ring that are otherwise difficult to install directly. nih.gov

For this compound, these transformations would lead to the synthesis of various 3-substituted 2-cyclopropylpyridine (B3349194) derivatives. The general scheme for these reactions is as follows:

Diazotization: Formation of the 2-cyclopropylpyridin-3-diazonium salt.

Sandmeyer Reaction: Nucleophilic substitution of the diazonium group.

The table below summarizes the expected products from typical Sandmeyer and related reactions.

| Reagent(s) | Product | Transformation Type |

|---|---|---|

| CuCl / HCl | 3-Chloro-2-cyclopropylpyridine | Chlorination |

| CuBr / HBr | 3-Bromo-2-cyclopropylpyridine | Bromination |

| CuCN / KCN | 2-Cyclopropylpyridine-3-carbonitrile | Cyanation |

| KI | 3-Iodo-2-cyclopropylpyridine | Iodination (non-catalyzed) |

| H₂O / H₂SO₄, heat | 2-Cyclopropylpyridin-3-ol | Hydroxylation |

| HBF₄, heat | 3-Fluoro-2-cyclopropylpyridine | Fluorination (Balz-Schiemann) |

These reactions are synthetically valuable as the resulting halogenated or cyanated pyridines are key intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions. nih.govpku.edu.cn

Mannich Reaction Pathways

The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylation of an acidic proton located on a carbonyl compound. nih.govnih.gov The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (e.g., a ketone, ester, or another CH-acidic compound). nih.gov

As a primary amine, this compound can participate in the Mannich reaction. The general mechanism proceeds through two key stages:

Iminium Ion Formation: The amine (this compound) reacts with the aldehyde to form a reactive iminium ion intermediate after dehydration.

Nucleophilic Attack: The enol form of the active hydrogen compound attacks the iminium ion, leading to the formation of the final β-amino-carbonyl product, known as a Mannich base.

While a primary amine can potentially react twice, controlled conditions can favor the formation of the mono-alkylated product. The pathway is illustrated below with formaldehyde (B43269) and a generic ketone (acetophenone) as reaction partners.

Step 1: this compound + Formaldehyde → [2-Cyclopropylpyridin-3-yl)methylidene]azanium ion (Iminium Intermediate)

Step 2: Acetophenone (enol form) + Iminium Intermediate → 1-Phenyl-3-((2-cyclopropylpyridin-3-yl)amino)propan-1-one (Mannich Base)

This reaction provides a direct route to complex molecules containing the 2-cyclopropylpyridine scaffold, which is of interest in medicinal chemistry. mdpi.com

Reactivity of the Cyclopropyl Moiety in this compound

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions under certain conditions. nih.gov However, in this compound, the cyclopropyl group is attached to an sp²-hybridized carbon of the pyridine ring, which generally enhances its stability compared to cyclopropanes attached to electron-withdrawing groups. nih.gov

The cyclopropyl ring in this molecule is generally stable under standard organic reaction conditions, including those used for many transformations on the pyridine ring. Ring-opening is not a spontaneous process and typically requires specific reagents or catalysts:

Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ over Pd/C) under forcing conditions can cleave the cyclopropane ring to yield propyl-substituted pyridines. acs.org This reaction proceeds via cleavage of the most substituted C-C bond of the cyclopropane.

Acid-Catalyzed Opening: While generally stable to acid, very strong acidic conditions and high temperatures can promote ring-opening, often leading to a mixture of rearranged products. acs.org

Transition Metal Catalysis: Certain transition metals, particularly those that can coordinate with other functionalities in the molecule (like the pyridine nitrogen or a nearby alkyne), can facilitate ring-opening pathways, leading to more complex heterocyclic systems. rsc.org

In the context of typical synthetic transformations on this compound, the cyclopropyl ring is largely considered a robust spectator group.

Functionalization of the Cyclopropyl Group

Direct functionalization of the C-H bonds of the cyclopropyl ring in this compound without ring-opening is a significant synthetic challenge. The C-H bonds of the cyclopropane are relatively unreactive. Modern synthetic strategies for creating functionalized cyclopropylpyridines typically rely on two main approaches:

Building the Pyridine Ring: Starting with a pre-functionalized cyclopropane derivative (e.g., cyclopropylboronic acid, cyclopropanecarbonyl chloride) and constructing the substituted pyridine ring around it.

Cross-Coupling Reactions: Using a pre-functionalized pyridine (e.g., a halopyridine) and coupling it with a cyclopropyl-containing reagent, such as cyclopropylboronic acid, via a metal-catalyzed reaction like the Suzuki coupling. nih.govorganic-chemistry.org

Direct C-H activation of the cyclopropyl moiety is an area of ongoing research but lacks well-established protocols for a substrate like this compound.

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult because the electronegative nitrogen atom deactivates the ring towards electrophilic attack. uoanbar.edu.iqyoutube.com However, the reactivity and regioselectivity are profoundly influenced by the substituents present. In this compound, three factors must be considered:

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the C3 and C5 positions (meta-directing).

Amino Group (-NH₂ at C3): A very strong activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. wikipedia.org

Cyclopropyl Group (at C2): A moderately activating group that directs to the ortho (C3) and para (C5) positions due to its ability to stabilize the cationic intermediate via hyperconjugation.

The outcome of an EAS reaction is a balance of these competing effects and is highly dependent on the reaction conditions, especially acidity.

Under Neutral or Mildly Acidic Conditions: The powerful activating effect of the amino group is expected to dominate. It strongly directs substitution to the C4 and C6 positions. The C2 position is already blocked. Substitution at C4 would be electronically favored by the amino group.

Under Strongly Acidic Conditions: Many EAS reactions (e.g., nitration, sulfonation) require strong acids. Under these conditions, both the pyridine nitrogen and the amino group will be protonated, forming a pyridinium (B92312) and an anilinium-type cation (-NH₃⁺). The -NH₃⁺ group is strongly deactivating and meta-directing. libretexts.org In this case, the ring becomes extremely deactivated, and if any reaction occurs, it would likely be directed to the C5 position, which is meta to the -NH₃⁺ group.

The predicted sites of substitution are summarized in the table below.

| Position | Influence of -N= (Ring) | Influence of -NH₂ (at C3) | Influence of Cyclopropyl (at C2) | Predicted Outcome (Conditions) |

|---|---|---|---|---|

| C4 | - | Activating (ortho) | - | Major product (mild conditions) |

| C5 | Deactivating (meta) | - | Activating (para) | Possible product (strong acid) |

| C6 | - | Activating (para) | - | Possible product (mild conditions) |

Metal-Catalyzed Functionalization and Cross-Coupling Reactions of this compound

Metal-catalyzed reactions offer powerful tools for the selective functionalization of this compound, either directly or after conversion to a more reactive intermediate.

A primary strategy involves converting the amino group into a halide or triflate via the Sandmeyer reaction (as discussed in section 3.2.4). The resulting 3-halo-2-cyclopropylpyridine is an excellent substrate for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. mdpi.com This two-step sequence allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

Common cross-coupling reactions applicable to 3-halo-2-cyclopropylpyridines include:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form C-C bonds (e.g., attaching new aryl or alkyl groups). mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to introduce alkynyl groups. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form new C-N bonds, creating more complex substituted aminopyridines. mdpi.com

Heck Coupling: Reaction with alkenes to form substituted alkenes at the C3 position.

Stille Coupling: Reaction with organostannanes (R-SnR'₃) for C-C bond formation.

Alternatively, modern synthetic methods focus on the direct C-H functionalization of the pyridine ring. nih.govmdpi.com In this compound, the pyridine nitrogen and the amino group can act as directing groups, guiding a transition metal catalyst to activate a specific C-H bond. rsc.org This allows for the introduction of new functional groups without the need for pre-functionalization (i.e., conversion to a halide). The most likely positions for directed C-H activation would be C4 (ortho to the amino group) or C2 (ortho to the directing pyridine nitrogen, though this position is already substituted). This approach represents a more atom- and step-economical route to novel derivatives.

C-H Activation Methodologies Directed by the Pyridine/Amine Functionality

The pyridine nitrogen and the adjacent primary amine in this compound are poised to act as directing groups in C-H activation reactions, a powerful strategy for the regioselective functionalization of aromatic systems. Transition metal catalysts, particularly those based on rhodium and palladium, are known to coordinate with such nitrogen-containing functionalities, bringing the metal center into proximity with specific C-H bonds and facilitating their cleavage and subsequent functionalization.

In related systems, such as other 2-aminopyridines, the amino group can direct the ortho-C-H activation of a connected aryl group. For this compound, the most likely positions for directed C-H activation would be the C4 and C6 positions of the pyridine ring. The coordination of a metal catalyst to the pyridine nitrogen could facilitate the activation of the C-H bond at the C6 position. Alternatively, the amine group could participate in directing the activation of the C4 C-H bond. For instance, imines formed in situ from 2-aminopyridines have been shown to undergo Rh(III)-catalyzed imidoyl C-H activation. nih.govacs.org

Table 1: Potential C-H Activation Reactions Directed by Pyridine/Amine Functionality

| Catalyst System | Potential Reaction | Expected Product |

| Cp*Rh(MeCN)32 | Coupling with alkynes | Functionalization at C4 or C6 of the pyridine ring |

| Pd(OAc)2 | Arylation with aryl halides | Arylation at C4 or C6 of the pyridine ring |

Note: This table represents potential reactions based on studies of analogous aminopyridine compounds.

Directing Group (DG) Assisted Transformations

The primary amine at the C3 position of this compound can serve as a potent directing group (DG) in various metal-catalyzed transformations. This directing ability is crucial for achieving high regioselectivity in the functionalization of the pyridine core. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, forming a stable metallacyclic intermediate that positions the catalyst for a specific bond-forming event.

For example, in palladium-catalyzed reactions, the amine group can direct the ortho-C-H functionalization of the pyridine ring. This has been observed in various pyridine derivatives where an amino or amido group controls the site of arylation, alkenylation, or other coupling reactions. The formation of a five- or six-membered palladacycle intermediate is a key step in these transformations. While direct examples with this compound are not available, the principles of directing group-assisted C-H activation are well-established. mdpi.comnih.gov

Intermolecular Coupling Reactions with this compound Scaffolds

The this compound scaffold is a promising substrate for various intermolecular coupling reactions, which are fundamental to the synthesis of more complex molecules. The presence of the amine group and the pyridine ring offers multiple sites for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to further functionalize the amine group. More significantly, if the pyridine ring were halogenated (e.g., at the C4, C5, or C6 position), it would become an excellent substrate for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. In a related context, the Suzuki-Miyaura cross-coupling of cyclopropylboronic acid with bromoarenes has been shown to be an effective method for creating C-C bonds involving a cyclopropyl group. rsc.org This suggests that a boronic acid derivative of this compound could also be a versatile coupling partner.

Table 2: Potential Intermolecular Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura | Bromo-2-cyclopropylpyridin-3-amine + Arylboronic acid | Pd(PPh3)4, K2CO3 | Aryl-substituted this compound |

| Buchwald-Hartwig | This compound + Aryl halide | Pd catalyst, ligand, base | N-Aryl-2-cyclopropylpyridin-3-amine |

| Heck | Bromo-2-cyclopropylpyridin-3-amine + Alkene | Pd(OAc)2, PPh3, Et3N | Alkenyl-substituted this compound |

Note: This table illustrates potential coupling reactions based on established methodologies for related compounds.

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies for reactions involving this compound are not detailed in the literature, the likely pathways can be postulated based on the known reactivity of aminopyridines and cyclopropyl groups.

Elucidation of Radical Intermediates

Reactions involving this compound could proceed through radical intermediates under certain conditions, particularly in photoredox catalysis or reactions initiated by radical initiators. The amine group is a key site for the formation of radical species. One-electron oxidation of the amine would generate a nitrogen-centered radical cation.

Furthermore, N-aminopyridinium salts, which could be synthesized from this compound, are known precursors to N-centered radicals upon photochemical or photoredox activation. nih.gov Electron transfer to an N-aminopyridinium salt can induce N-N bond cleavage to yield an amidyl radical. nih.gov This reactive intermediate can then participate in a variety of transformations, including addition to alkenes or C-H abstraction. The involvement of such radical intermediates can be probed using techniques like electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments.

Differentiating Concerted and Stepwise Processes

Many reactions in organic chemistry can proceed through either a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving one or more intermediates. For reactions involving the cyclopropyl group of this compound, this distinction is particularly important.

For example, in cycloaddition reactions, the cyclopropyl group could potentially participate in a concerted [σ2+π2] cycloaddition, although this is sterically and electronically less common. More likely are stepwise processes involving the opening of the strained three-membered ring. This ring-opening can occur via a radical or ionic intermediate, leading to a more stable, linear alkyl chain. Computational studies are often employed to differentiate between concerted and stepwise pathways by calculating the energy barriers of the respective transition states and the stability of any potential intermediates.

Advanced Spectroscopic and Structural Characterization of 2 Cyclopropylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Cyclopropylpyridin-3-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete bonding framework and infer spatial relationships between atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amine group. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom. Based on established computational models, the predicted chemical shifts are presented below. These predictions are derived from algorithms that analyze the molecule's structure and estimate the electronic shielding of each nucleus.

Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz. Values are estimated and may differ from experimental results.

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| H4 | 6.95 | dd | J = 7.8, 4.8 | 1H |

| H5 | 7.10 | dd | J = 7.8, 1.5 | 1H |

| H6 | 7.90 | dd | J = 4.8, 1.5 | 1H |

| H7 (CH) | 2.15 | m | - | 1H |

| H8/H8' (CH₂) | 0.95 | m | - | 2H |

| H9/H9' (CH₂) | 0.70 | m | - | 2H |

| NH₂ | 3.80 | br s | - | 2H |

Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 100 MHz. Values are estimated and may differ from experimental results.

| Carbon Label | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155.0 |

| C3 | 138.0 |

| C4 | 121.0 |

| C5 | 123.0 |

| C6 | 145.0 |

| C7 (CH) | 15.0 |

| C8/C9 (CH₂) | 8.5 |

The aromatic protons (H4, H5, H6) are expected in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the pyridine ring current. The cyclopropyl protons represent a complex upfield spin system, with the methine proton (H7) being more deshielded than the diastereotopic methylene protons (H8/H9). The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Two-dimensional (2D) NMR experiments provide correlation data that reveals through-bond and through-space connectivities, which are crucial for assembling the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H4, H5, and H6 on the pyridine ring, confirming their adjacent positions. It would also reveal the complex coupling network within the cyclopropyl group (H7, H8, H9).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. Based on the predicted data, an HSQC spectrum would show cross-peaks connecting H4 to C4, H5 to C5, H6 to C6, H7 to C7, and the H8/H9 protons to the C8/C9 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is key to connecting different fragments of the molecule. Key expected correlations would include:

The methine proton of the cyclopropyl group (H7) to the pyridine carbons C2 and C3.

The pyridine proton H4 to carbons C2, C3, and C5.

The amine protons to carbons C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the cyclopropyl methine proton (H7) and the pyridine proton at the C4 position, which would confirm the orientation of the cyclopropyl group relative to the ring.

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as bond rotations or ring flips. For this compound, a potential dynamic process is the rotation around the single bond connecting the cyclopropyl group to the pyridine ring. At low temperatures, this rotation could become slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent protons or carbons (e.g., the two methylene groups of the cyclopropyl ring if their environments become non-equivalent). By analyzing the changes in the spectra as a function of temperature (line broadening, coalescence), it is possible to calculate the activation energy for this rotational barrier.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing between compounds that might have the same nominal mass. For this compound (C₈H₁₀N₂), the expected exact mass of the protonated molecular ion ([M+H]⁺) can be calculated with high precision.

Calculated Exact Mass for [M+H]⁺ of this compound

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| [C₈H₁₁N₂]⁺ | 135.0917 |

Experimental measurement of a mass value consistent with this calculation would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. The fragmentation of amines is often directed by the nitrogen atom. nmrium.comnih.gov For the protonated molecular ion of this compound ([M+H]⁺, m/z 135.09), several fragmentation pathways can be proposed:

Loss of the Cyclopropyl Group: A primary fragmentation could involve the cleavage of the bond between the pyridine ring and the cyclopropyl group, leading to the loss of a C₃H₅ radical and formation of a fragment at m/z 94.

Ring Opening of Cyclopropyl: The strained cyclopropyl ring could undergo ring-opening to form an allyl radical, followed by further fragmentation.

Loss of Ammonia (NH₃): Cleavage involving the amine group could lead to the loss of a neutral ammonia molecule, resulting in a fragment at m/z 118.

Pyridine Ring Fragmentation: The stable aromatic ring can also fragment, typically through the loss of small neutral molecules like hydrogen cyanide (HCN), which would result in a loss of 27 Da.

Proposed Key Fragment Ions in MS/MS of this compound

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

|---|---|---|

| 118 | NH₃ | [C₈H₈N]⁺ |

| 108 | HCN | [C₇H₉N]⁺ |

| 94 | C₃H₅• (cyclopropyl radical) | [C₅H₆N₂]⁺ |

The precise elucidation of these pathways would require experimental MS/MS data, but these predictions form a basis for interpreting such a spectrum and confirming the compound's structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen Cyanide |

| Ammonia |

Ion Mobility Spectrometry (IMS) and Predicted Collision Cross Section (CCS) Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for more detailed characterization of complex mixtures and unambiguous identification of compounds. nih.govresearchgate.net A key parameter derived from IMS is the Collision Cross Section (CCS), which represents the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen). nih.gov The CCS is an intrinsic physicochemical property of an ion that is related to its chemical structure and three-dimensional conformation. nih.gov

The table below summarizes the predicted CCS values for different ionic adducts of this compound. These values were calculated using computational methods and are presented in square angstroms (Ų). uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 135.09168 | 127.0 |

| [M+Na]⁺ | 157.07362 | 136.9 |

| [M-H]⁻ | 133.07712 | 133.1 |

| [M+NH₄]⁺ | 152.11822 | 142.4 |

| [M+K]⁺ | 173.04756 | 133.6 |

| [M]⁺ | 134.08385 | 126.8 |

X-ray Crystallography for Solid-State Structure Elucidation of this compound

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can calculate a map of electron density and thereby elucidate the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

A search of the current scientific literature and crystallographic databases indicates that a single-crystal X-ray structure of this compound has not yet been reported. Should a suitable crystal of the compound be grown and analyzed, this technique would provide definitive information on its solid-state conformation. Key structural parameters that could be determined include:

The planarity of the pyridine ring.

The orientation of the cyclopropyl and amine substituents relative to the pyridine ring.

Intermolecular interactions , such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement.

The determination of the crystal structure would provide an invaluable experimental benchmark for computational chemistry models and a deeper understanding of the molecule's steric and electronic properties in the solid state. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as each group exhibits characteristic vibrational frequencies.

While specific experimental IR and Raman spectra for this compound are not available, the expected characteristic absorption and scattering bands can be predicted based on the known frequencies for its constituent functional groups: a primary aromatic amine, a pyridine ring, and a cyclopropyl group. wpmucdn.comorgchemboulder.com

Amine Group (NH₂): As a primary amine, it is expected to show two N-H stretching bands in the IR spectrum, corresponding to asymmetric and symmetric vibrations. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is also anticipated. orgchemboulder.comyoutube.com

Pyridine Ring: This aromatic heterocycle will exhibit characteristic C-H stretching, C=C, and C=N ring stretching vibrations.

Cyclopropyl Group: The strained ring of the cyclopropyl group has characteristic C-H stretching vibrations at higher wavenumbers than typical alkane C-H stretches.

The following table outlines the predicted key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | IR, Raman |

| Symmetric N-H Stretch | 3250 - 3400 | IR, Raman | |

| N-H Bend (Scissoring) | 1580 - 1650 | IR | |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C and C=N Ring Stretches | 1400 - 1600 | IR, Raman | |

| Cyclopropyl Group | C-H Stretch | 3000 - 3100 | IR, Raman |

| Ring Deformation (Breathing) | ~1200 | IR, Raman | |

| Aromatic C-N | C-N Stretch | 1250 - 1335 | IR |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules containing conjugated π-systems. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic pyridine ring. The presence of the amino group (-NH₂), an auxochrome with a lone pair of electrons on the nitrogen atom, is expected to interact with the π-electron system of the pyridine ring. This interaction shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. libretexts.org

The primary electronic transitions anticipated for this molecule are:

π → π* transitions: These are high-intensity absorptions associated with the conjugated π-system of the pyridine ring.

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs of the amine and pyridine) to an anti-bonding π* orbital.

The cyclopropyl group, being a saturated substituent, is not expected to contribute directly to the primary UV-Vis absorption bands but may have a minor influence on the energy levels of the molecular orbitals.

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | Pyridine Ring / Arylamine System | ~200-280 nm |

| n → π | N atoms (Pyridine, Amine) | >280 nm |

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov Molecules that are diamagnetic (having all electrons paired) are EPR-silent.

This compound, in its ground state, is a diamagnetic molecule and therefore does not produce an EPR signal. However, EPR spectroscopy is a powerful tool for studying paramagnetic species that could be generated from this molecule through chemical reactions or other processes.

A relevant study investigated the paramagnetic species formed from the reaction of ground-state aluminum atoms with cyclopropylamine (B47189) in an adamantane matrix at 77 K. nih.govresearchgate.net This work, while not on the exact target molecule, demonstrates that the cyclopropylamine moiety can be activated to form radical species. Four distinct paramagnetic species were generated and characterized by EPR, revealing Al-centered radicals. nih.govresearchgate.net The study provided evidence for the formation of insertion products, suggesting that aluminum atoms can activate the N-H and C-N bonds of amines to create paramagnetic intermediates. nih.govresearchgate.net The isotropic aluminum hyperfine interactions (hfis) for these radicals ranged from 801 to 962 MHz. nih.govresearchgate.net

| Species Type | Key EPR Finding | Reference |

|---|---|---|

| Al-centered radicals from reaction with Cyclopropylamine | Isotropic Al hyperfine interactions (hfis) vary from 801 to 962 MHz. | nih.govresearchgate.net |

| Insertion products (e.g., CpNH(AlH) and CpAlNH₂) | EPR evidence suggests activation of N-H and C-N bonds. | nih.govresearchgate.net |

X-ray Absorption Near Edge Structure (XANES) for Local Electronic Structure

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is an element-specific technique that provides detailed information about the local electronic structure of an absorbing atom. uu.nlwikipedia.orglibretexts.org By tuning synchrotron-generated X-rays to the binding energy of a core electron (e.g., the 1s electron of nitrogen or carbon), XANES spectra reveal features corresponding to the transition of this core electron to unoccupied electronic states. researchgate.net The shape and energy of these features are sensitive to the atom's oxidation state, coordination environment, and local geometry. uu.nllibretexts.org

Currently, there are no published XANES studies specifically on this compound. However, the technique could be applied to provide valuable insights into its electronic structure.

Nitrogen K-edge XANES: Would probe the unoccupied p-character states of the two distinct nitrogen atoms (the pyridine nitrogen and the amine nitrogen). This could differentiate the local electronic environments of the sp²-hybridized ring nitrogen and the sp³-hybridized (or near sp³) amine nitrogen.

Carbon K-edge XANES: Would provide information on the unoccupied π* and σ* orbitals associated with the different carbon atoms in the pyridine ring and the cyclopropyl group.

Such a study would allow for a detailed mapping of the partial density of unoccupied states, offering a powerful experimental complement to theoretical electronic structure calculations. researchgate.net

Computational and Theoretical Investigations of 2 Cyclopropylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Cyclopropylpyridin-3-amine at a molecular level. These calculations, based on the principles of quantum mechanics, provide a framework for predicting the geometric and electronic properties of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density and predict the molecule's stability. researchgate.net The presence of the electron-donating amino group and the strained cyclopropyl (B3062369) ring influences the electronic properties of the pyridine (B92270) ring.

DFT studies on similar aminopyridine derivatives have been performed using various functionals, such as B3LYP, CAM-B3LYP, and B3PW91, to evaluate molecular parameters, vibrational frequencies, and electronic properties. researchgate.net For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity and the HOMO-LUMO energy gap is a key indicator of its chemical stability. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted Aminopyridine Derivative (Example Data)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and based on general findings for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how its shape influences its properties and interactions. The rotation around the bond connecting the cyclopropyl group to the pyridine ring can lead to different conformers with varying energies. A study on the related molecule, 2-cyclopropylpyridine (B3349194), revealed that it predominantly exists in a "bisected" conformation where the cyclopropyl group is oriented towards the nitrogen atom of the pyridine ring. researchgate.net This preference is attributed to favorable orbital interactions that lower the energy of this conformer. researchgate.net

The energy landscape of a molecule describes the potential energy as a function of its geometry. nih.govexlibrisgroup.com By mapping this landscape, stable conformers (local minima) and the transition states that connect them can be identified. nih.gov This information is vital for predicting the most likely shapes the molecule will adopt.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Bisected | 0° | 0.0 | 95 |

| Perpendicular | 90° | 3.0 | 5 |

Note: This table is a hypothetical representation based on findings for related structures like 2-cyclopropylpyridine and illustrates the expected energetic differences between conformers.

Transition State Calculations and Reaction Pathway Elucidation

Transition state calculations are employed to identify the highest energy point along a reaction coordinate, which corresponds to the transition state. By determining the structure and energy of the transition state, the activation energy for a chemical reaction can be calculated. This is essential for understanding the kinetics and mechanism of reactions involving this compound. nih.gov

For example, in reactions such as electrophilic aromatic substitution or nucleophilic attack, theoretical calculations can map out the entire reaction pathway, from reactants to products, through the transition state. This allows for a detailed elucidation of the reaction mechanism, which can be difficult to determine experimentally. wikipedia.orgacs.org

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed description of the electronic structure of a molecule in terms of the arrangement of its electrons in molecular orbitals. The shapes and energies of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), are critical in predicting a molecule's reactivity. mit.edu

The HOMO is the orbital from which the molecule is most likely to donate electrons, making it important in reactions with electrophiles. Conversely, the LUMO is the orbital that is most likely to accept electrons, which is key in reactions with nucleophiles. The distribution of these orbitals in this compound would be influenced by the amino and cyclopropyl substituents, affecting its reactivity in various chemical transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound, such as its conformational changes and interactions with its environment.

Solvent Effects on Reactivity and Conformation

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. MD simulations can be used to explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of how the solvent affects the stability of different conformers and the energy of transition states.

By simulating the molecule in different solvents, it is possible to predict how solvent polarity and hydrogen bonding capabilities will influence the reactivity and conformational preferences of this compound. For instance, a polar solvent might stabilize a more polar conformer or transition state, thereby altering the energy landscape and reaction kinetics.

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound are dictated by the presence of the pyridine ring, the primary amine group, and the cyclopropyl substituent. These functional groups allow for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Computational studies on structurally related molecules, such as 2-aminopyridine (B139424), provide a theoretical framework for understanding these potential interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is a key participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nitrogen atom possesses a lone pair of electrons, enabling it to accept a hydrogen bond from a neighboring molecule. Simultaneously, the hydrogen atoms of the amine group can form hydrogen bonds with electronegative atoms, such as the nitrogen of the pyridine ring in an adjacent molecule. Primary and secondary amines are known to engage in intermolecular hydrogen bonding, which leads to higher boiling points compared to alkanes of similar molecular weight. libretexts.orglumenlearning.com However, this hydrogen bonding is generally weaker than that observed in alcohols due to the lower electronegativity of nitrogen compared to oxygen. lumenlearning.com In the solid state, these hydrogen bonds can lead to the formation of specific supramolecular structures, such as dimers or extended chains, which influence the crystal packing. mdpi.com

π-π Stacking: The pyridine ring, being an aromatic system, can participate in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements, with staggered stacking and perpendicular orientations often being more electrostatically favorable than a direct sandwich configuration. wikipedia.org The presence of the electron-donating amine group and the cyclopropyl group can modulate the electron density of the pyridine ring, thereby influencing the strength and nature of these π-π stacking interactions. Such interactions are crucial in the stabilization of crystal structures and can play a significant role in the binding of the molecule to biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

QSAR models are built upon a series of related compounds, and the findings from studies on other pyridinamine and cyclopropylamine (B47189) derivatives can offer valuable insights. For instance, QSAR studies on 5-substituted (arylmethylene) pyridin-2-amine derivatives have shown correlations between electronic, steric, and lipophilic parameters and antifungal activity. researchgate.net Similarly, 3D-QSAR studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have highlighted the importance of steric, electrostatic, and hydrophobic fields in their binding affinity to specific receptors. mdpi.comnih.gov

For the design of this compound derivatives, a hypothetical QSAR workflow would involve:

Synthesis of a diverse library of derivatives: This would involve substitutions at various positions on the pyridine ring or modifications of the amine and cyclopropyl groups.

Biological testing: The synthesized compounds would be tested for a specific biological activity (e.g., enzyme inhibition, receptor binding).

Calculation of molecular descriptors: A wide range of descriptors would be calculated for each molecule, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Model development and validation: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical model relating the descriptors to the biological activity. The predictive power of the model would be rigorously validated.

The resulting QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Predictive Modeling for Environmental Fate (e.g., Biodegradability, Bioaccumulation Potential)

Predictive models are essential tools for assessing the potential environmental impact of chemical compounds. These models use the chemical structure to estimate properties related to a substance's persistence, distribution, and potential for accumulation in the environment.

Biodegradability: The biodegradability of this compound, a nitrogenous heterocyclic compound, is a key factor in its environmental persistence. Studies on the anaerobic biodegradability of nitrogenous compounds have identified key molecular descriptors that influence this process. nih.gov One of the most significant descriptors is the energy of the highest occupied molecular orbital (EHOMO), which has been shown to be directly proportional to the anaerobic biodegradability of nitrogenous compounds. nih.gov Compounds with a higher EHOMO are more susceptible to oxidation and, therefore, more readily biodegradable.

Predictive models, often based on quantitative structure-biodegradability relationships (QSBRs), can classify compounds as readily, partially, or poorly biodegradable. nih.gov For this compound, its biodegradability would likely be influenced by the stability of the pyridine ring, which can be resistant to degradation. nih.gov

High-throughput screening and in silico prediction tools are increasingly used in the early stages of chemical development to identify compounds with potentially unfavorable environmental profiles, such as high persistence, leaching potential, or bioaccumulation. morressier.com

Below is a hypothetical table of predicted environmental fate parameters for this compound, based on general principles and data for related compounds.

| Parameter | Predicted Value/Classification | Influencing Structural Features |